molecular formula C25H29N3O3S B2607126 ethyl 4-[2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetyl]piperazine-1-carboxylate CAS No. 681275-78-5

ethyl 4-[2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetyl]piperazine-1-carboxylate

Cat. No.: B2607126
CAS No.: 681275-78-5
M. Wt: 451.59
InChI Key: CMPQGBAAGDHZNF-UHFFFAOYSA-N
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Description

Ethyl 4-[2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetyl]piperazine-1-carboxylate is a complex organic compound that features an indole moiety, a piperazine ring, and a sulfanylacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetyl]piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfanylacetyl Group: The sulfanylacetyl group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with an acyl chloride.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving diamines and dihaloalkanes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The indole and piperazine rings can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole and piperazine derivatives.

Scientific Research Applications

Ethyl 4-[2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetyl]piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of ethyl 4-[2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The sulfanylacetyl group may also play a role in its biological activity by forming covalent bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like tryptophan and serotonin, which also contain the indole moiety.

    Piperazine Derivatives: Compounds such as aripiprazole and quetiapine, which feature the piperazine ring.

Uniqueness

Ethyl 4-[2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetyl]piperazine-1-carboxylate is unique due to the combination of the indole and piperazine rings with the sulfanylacetyl group, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

ethyl 4-[2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3S/c1-3-31-25(30)27-13-11-26(12-14-27)24(29)18-32-23-17-28(22-10-5-4-9-21(22)23)16-20-8-6-7-19(2)15-20/h4-10,15,17H,3,11-14,16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPQGBAAGDHZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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